molecular formula C9H9N3 B1228525 1H-Indole-6-carboximidamide CAS No. 71889-72-0

1H-Indole-6-carboximidamide

Cat. No.: B1228525
CAS No.: 71889-72-0
M. Wt: 159.19 g/mol
InChI Key: DJLHTAIFMAKJST-UHFFFAOYSA-N
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Description

1H-Indole-6-carboximidamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient Regioselective Synthesis

1H-Indole-6-carboximidamide derivatives can be efficiently synthesized through a regioselective cyclization process. A notable example is the synthesis of indole N-carboximidamides and N-carboximidoates using Ag(I)-catalyzed cyclization. This method is characterized by its high regioselectivity, mild reaction conditions, easily accessible starting materials, and good yields, making it a valuable approach in organic synthesis (Huang, Liu, & Ding, 2009).

Catalytic Synthesis Approaches

The Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles offers a divergent synthesis of various heterocycles. This method enables the creation of complex structures like pyrimido[1,6-a]indol-1(2H)-one and 1H-imidazo[1,5-a]indol-3(2H)-ones. Its utility includes the synthesis of compounds like 5-HT3 receptor antagonists on a gram-scale (Zhang, Zheng, & Cui, 2014).

Industrial and Biological Applications

Indole derivatives, including this compound, find applications in various industries and biological fields. For instance, these derivatives have shown potential in creating environmentally friendly antifouling acrylic metal salt resins. Such applications are significant in marine environments, where they exhibit self-polishing and better antifouling performance compared to traditional resins (Chunhua et al., 2020).

Antiproliferative and Anti-migratory Activity

In the medical research domain, certain 1H-Indole derivatives have shown promising antiproliferative and anti-migratory activities against cancer cells. A study on pancreatic cancer cells demonstrated that these compounds can inhibit both proliferation and migration of tumor cells, highlighting their potential in cancer therapy (Li Petri et al., 2019).

Synthesis and Characterization Techniques

Advancements in synthesis and characterization of 1H-Indole derivatives have been significant. For example, microwave-assisted synthesis offers an efficient approach to create functionalized indole derivatives with high yields and regioselectivity. These compounds are characterized using techniques like 1H NMR and mass spectrometry, underscoring the importance of analytical methods in the development of indole-based compounds (Bellavita et al., 2022).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and that it should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be handled with protective gloves/clothing/eye protection and used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 1H-Indole-6-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that this compound may interact with its target, Trypsin-1, leading to changes in the protein’s function.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s effects are diverse and depend on the specific cellular context.

Biochemical Analysis

Biochemical Properties

1H-Indole-6-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with trypsin-1, a serine protease involved in the digestion of proteins. This compound acts as an inhibitor of trypsin-1, thereby modulating its proteolytic activity . Additionally, this compound has been shown to bind to other proteins, affecting their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the growth kinetics of mammalian cells, such as rat aortic smooth muscle cells, by interacting with cellular nuclei . This interaction can alter the expression of genes involved in cell proliferation and differentiation, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as the inhibition of trypsin-1 mentioned earlier . This compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound exhibits stability under certain conditions, but it can also undergo degradation over time. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, this compound can induce toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to liver damage and systemic metabolic disorders in animal models . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of tryptophan. This compound can be metabolized by gut microorganisms through pathways such as the tryptophan-indole pathway and the tryptophan-IAA-skatole pathway . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of this compound into different metabolites, which can have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with transporters and binding proteins can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

1H-indole-6-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLHTAIFMAKJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71889-72-0
Record name 6-Amidinoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1H-Indole-6-carboximidamide relate to its application in studying nanomaterial effects on cells?

A1: While this compound itself isn't the focus of the nanomaterial study [], a derivative, 2-[4-(Aminomethyl) phenyl]-1H-indole-6-carboximidamide, dihydrochloride (DAPI), plays a crucial role. DAPI is a fluorescent dye known for its strong binding to DNA, particularly AT-rich regions. This property allows researchers to visualize and count cell nuclei stained with DAPI using fluorescence microscopy.

Q2: What advantages does using DAPI offer over traditional cell viability assays like MTT when studying nanomaterials?

A2: The study highlights several advantages of DAPI-based cell quantification over the MTT assay, particularly when investigating nanomaterial toxicity [].

  • Compatibility with nanomaterials: Some nanomaterials can interfere with the MTT assay, leading to inaccurate results. DAPI staining, being less susceptible to such interferences, provides a more reliable assessment of cell viability in the presence of nanomaterials [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.